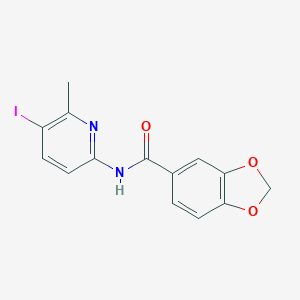
2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide, also known as PTZ-DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTZ-DBM belongs to the class of tetrazole-based compounds and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been found to exhibit anticonvulsant properties and has been used as a tool to study seizure activity in animal models. In cancer research, 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent. 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has also been used in drug discovery research to develop new compounds with similar structures and properties.
Mécanisme D'action
The exact mechanism of action of 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and other tissues. 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been found to bind to the GABAA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects. In animal models, 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been shown to exhibit anticonvulsant properties and has been used to study seizure activity. 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has also been found to inhibit the growth of cancer cells and has been studied as a potential chemotherapeutic agent. Additionally, 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been shown to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide for lab experiments is its ability to modulate ion channels in the brain and other tissues. This makes it a useful tool for studying the role of ion channels in various physiological and pathological processes. Additionally, 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide. One area of research is the development of new compounds with similar structures and properties to 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide. These compounds could be used to study the role of ion channels in various physiological and pathological processes. Another area of research is the development of new applications for 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide in drug discovery and cancer research. Finally, further research is needed to fully understand the mechanism of action of 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethylbenzoyl chloride with sodium azide to form 2,4-dimethyl-N-azidobenzamide. This compound is then reacted with propylamine to form 2,4-dimethyl-N-(2-propylazido)benzamide. The final step involves the reduction of the azide group to form 2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide.
Propriétés
Numéro CAS |
673454-22-3 |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
2,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-4-7-18-16-13(15-17-18)14-12(19)11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,14,16,19) |
Clé InChI |
PMBGXOILSAXMPK-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C)C |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)